Ir(MDQ)2(acac)

Description

BenchChem offers high-quality Ir(MDQ)2(acac) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ir(MDQ)2(acac) including the price, delivery time, and more detailed information at info@benchchem.com.

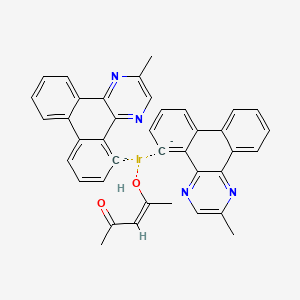

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYRWNQFBOYFB-DVACKJPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30IrN4O2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Ir(MDQ)₂(acac)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the phosphorescent iridium(III) complex, Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)₂(acac). This document collates essential data on its chemical, photophysical, electrochemical, and thermal characteristics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its application in research and development. Furthermore, this guide illustrates the role of Ir(MDQ)₂(acac) in a typical organic light-emitting diode (OLED) through a functional diagram, highlighting its importance in advanced materials science.

Introduction

Iridium(III) complexes are at the forefront of phosphorescent materials research, primarily due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent radiative decay from triplet excited states.[1] Among these, Ir(MDQ)₂(acac) has emerged as a key player, particularly as a high-performance red to orange-red dopant in the emissive layer of organic light-emitting diodes (OLEDs).[2] Its molecular structure, featuring two methyldibenzo[f,h]quinoxaline (MDQ) ligands and one acetylacetonate (B107027) (acac) ancillary ligand, bestows upon it exceptional stability and high photoluminescence quantum efficiency.[3] This guide aims to provide a detailed repository of its core properties and the experimental methodologies used to determine them, serving as a valuable resource for professionals in materials science and optoelectronics.

Chemical and Physical Properties

Ir(MDQ)₂(acac) is a red crystalline powder with the chemical formula C₃₉H₂₉IrN₄O₂.[4] Its structure consists of a central iridium atom coordinated to two cyclometalated 2-methyldibenzo[f,h]quinoxaline (B1321052) ligands and one bidentate acetylacetonate ligand.

| Property | Value |

| Full Chemical Name | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)[4] |

| CAS Number | 536755-34-7[4] |

| Molecular Formula | C₃₉H₂₉IrN₄O₂[4] |

| Molecular Weight | 777.88 g/mol [5] |

| Appearance | Red powder/crystals[3] |

| Purity | Typically >99% (sublimed)[5] |

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of Ir(MDQ)₂(acac) are central to its function as an efficient phosphorescent emitter. These properties are summarized in the table below.

| Parameter | Value | Solvent/Conditions |

| Absorption (λₘₐₓ) | 325 nm, 428 nm[5] | CH₂Cl₂ |

| Emission (λₘₐₓ) | 600 - 614 nm[2] | Thin Film/Device |

| Phosphorescence Lifetime (τ) | 989 ns[6] | OLED Device |

| HOMO Level | -5.4 eV[2] | |

| LUMO Level | -2.8 eV[2] | |

| Thermal Stability (TGA) | >290 °C (0.5% weight loss)[5] | Inert Atmosphere |

Experimental Protocols

Synthesis of Ir(MDQ)₂(acac)

The synthesis of Ir(MDQ)₂(acac) typically involves a two-step process: the formation of an iridium(III) chloride-bridged dimer followed by the reaction with the ancillary ligand.

Step 1: Synthesis of the Iridium Dimer [(MDQ)₂Ir(μ-Cl)]₂

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and 2-methyldibenzo[f,h]quinoxaline (MDQ) are mixed in a 1:2.5 molar ratio in a solvent mixture of 2-ethoxyethanol (B86334) and water (3:1 v/v).

-

The mixture is refluxed under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed sequentially with methanol (B129727) and hexane, and dried under vacuum to yield the dichloro-bridged iridium dimer.

Step 2: Synthesis of Ir(MDQ)₂(acac)

-

The iridium dimer from Step 1, acetylacetone (B45752) (acacH), and a base such as sodium carbonate (Na₂CO₃) are suspended in 2-ethoxyethanol.

-

The mixture is heated to reflux under an inert atmosphere for 12-24 hours.

-

After cooling, the crude product is collected by filtration and washed with water and methanol.

-

Purification is typically achieved by column chromatography followed by sublimation to obtain high-purity Ir(MDQ)₂(acac) as a red powder.

Photoluminescence Quantum Yield (PLQY) Measurement

The relative PLQY of Ir(MDQ)₂(acac) in a host matrix can be determined using a standard fluorophore with a known quantum yield.

-

Sample Preparation: Prepare dilute solutions or thin films of the Ir(MDQ)₂(acac) doped in a host material and a standard reference (e.g., Rhodamine 6G in ethanol) with absorbances in the range of 0.05 - 0.1 at the excitation wavelength.

-

Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere is used.

-

Measurement:

-

Record the absorption spectra of both the sample and the reference standard.

-

Measure the photoluminescence spectra of the sample and the reference standard under the same excitation wavelength.

-

-

Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent or host matrix.

Cyclic Voltammetry (CV)

CV is employed to determine the HOMO and LUMO energy levels of Ir(MDQ)₂(acac).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Electrolyte Solution: A solution of the sample (approx. 1 mM) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas.

-

Measurement: The potential is swept from an initial value to a final value and back at a constant scan rate (e.g., 50-100 mV/s).

-

Data Analysis: The onset oxidation and reduction potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: E_HOMO = -[E_ox(onset) - E_ox(Fc) + 4.8] eV E_LUMO = -[E_red(onset) - E_ox(Fc) + 4.8] eV

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to assess the thermal stability of the material.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Sample Preparation: A small amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) over a temperature range (e.g., 30 °C to 800 °C).[5]

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, from which the decomposition temperature (Td, often defined as the temperature at 5% weight loss) is determined. The DSC curve shows the heat flow to or from the sample, indicating thermal events like melting or glass transitions.

OLED Fabrication

A typical solution-processed or vacuum-deposited OLED incorporating Ir(MDQ)₂(acac) can be fabricated as follows.

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment.

-

Layer Deposition:

-

A hole injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO substrate.

-

A hole transport layer (HTL) is then deposited.

-

The emissive layer (EML), consisting of a host material doped with Ir(MDQ)₂(acac) (typically at a low weight percentage), is deposited. For solution processing, this is done by spin-coating a solution containing both the host and dopant. For vacuum deposition, co-evaporation is used.

-

An electron transport layer (ETL) is deposited on top of the EML.

-

Finally, a low work function metal cathode (e.g., LiF/Al) is deposited by thermal evaporation through a shadow mask.

-

Functional Diagrams

The following diagrams illustrate the operational principle of an OLED device utilizing Ir(MDQ)₂(acac) and a general workflow for its characterization.

Caption: OLED operational schematic with Ir(MDQ)₂(acac).

Caption: Workflow for Ir(MDQ)₂(acac) characterization.

Conclusion

Ir(MDQ)₂(acac) stands out as a robust and highly efficient phosphorescent material with significant applications in optoelectronic devices, particularly in the realm of OLEDs. Its favorable photophysical, electrochemical, and thermal properties make it an excellent candidate for achieving high-performance red-orange emission. The detailed experimental protocols and compiled data in this guide are intended to support further research and development, enabling scientists and engineers to harness the full potential of this versatile iridium complex. The provided diagrams offer a clear visualization of its application in a functional device and the systematic approach to its characterization, underscoring its importance in the advancement of materials science.

References

- 1. Ir(MDQ)2(acac) - Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Customized Bis(2-methyl-dibenzo[f,H]quinoxaline)(acetylacetonat Ir(mdq)2(acac) Cas No.536755-34-7 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. lumorachemicals.com [lumorachemicals.com]

An In-depth Technical Guide to Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) [Ir(MDQ)2(acac)]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly abbreviated as Ir(MDQ)2(acac), is a highly efficient phosphorescent organometallic complex. It has garnered significant attention within the field of organic electronics, particularly for its application as a red dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs). Its exceptional photophysical properties, including high quantum efficiency and excellent thermal stability, make it a critical component in the development of high-performance displays and lighting technologies. This technical guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and application of Ir(MDQ)2(acac).

Chemical Structure and Formula

The chemical structure of Ir(MDQ)2(acac) consists of a central iridium(III) ion coordinated to two bidentate 2-methyldibenzo[f,h]quinoxaline (B1321052) (MDQ) ligands and one acetylacetonate (B107027) (acac) ligand. The MDQ ligands coordinate to the iridium center through a carbon and a nitrogen atom, forming a cyclometalated structure.

Chemical Formula: C₃₉H₂₉IrN₄O₂

Full Name: Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)

CAS Number: 536755-34-7

Synonyms:

-

(Acetylacetonato)bis(2-methyldibenzo[f,h]quinoxalinato)iridium(III)

-

Ir(MDQ)2(acac)

Quantitative Data

The following tables summarize the key photophysical and electronic properties of Ir(MDQ)2(acac).

Table 1: Photophysical Properties

| Property | Value | Conditions |

| Absorption Maximum (λₘₐₓ) | ~370 nm | In Dichloromethane (DCM) |

| Emission Maximum (λₑₘ) | ~608 nm | In Tetrahydrofuran (THF) |

| Color of Emission | Orange-Red | - |

| Phosphorescent Emitter | Yes | - |

Table 2: Electronic Properties

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.8 eV |

Experimental Protocols

Synthesis of Ir(MDQ)2(acac)

The synthesis of Ir(MDQ)2(acac) is a multi-step process that involves the synthesis of the 2-methyldibenzo[f,h]quinoxaline (MDQ) ligand followed by the complexation with an iridium precursor.

4.1.1. Synthesis of 2-methyldibenzo[f,h]quinoxaline (MDQ) Ligand

-

Reaction: The MDQ ligand can be synthesized through the condensation reaction of 9,10-phenanthrenedione and 1,2-diaminopropane (B80664).

-

Procedure:

-

Dissolve 9,10-phenanthrenedione and 1,2-diaminopropane in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling, the product precipitates out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

-

4.1.2. Synthesis of the Iridium Dimer, [Ir(MDQ)2Cl]2

-

Reaction: The cyclometalated iridium dimer is prepared by reacting the MDQ ligand with iridium(III) chloride hydrate (B1144303).

-

Procedure:

-

Mix the MDQ ligand and iridium(III) chloride hydrate (IrCl₃·nH₂O) in a 2:1 molar ratio in a solvent mixture, typically 2-ethoxyethanol (B86334) and water.

-

De-gas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Upon cooling, a solid precipitate of the iridium dimer forms.

-

Collect the solid by filtration, wash with methanol (B129727) and diethyl ether, and dry under vacuum.

-

4.1.3. Synthesis of Ir(MDQ)2(acac)

-

Reaction: The final complex is synthesized by reacting the iridium dimer with acetylacetone (B45752) in the presence of a base.

-

Procedure:

-

Suspend the iridium dimer, [Ir(MDQ)2Cl]2, and a slight excess of acetylacetone in a solvent such as 2-ethoxyethanol.

-

Add a base, for example, sodium carbonate (Na₂CO₃), to the mixture.

-

Reflux the reaction mixture under an inert atmosphere for 12-24 hours.

-

After cooling to room temperature, pour the mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water and then with a non-polar solvent like hexane.

-

Purify the crude Ir(MDQ)2(acac) by column chromatography on silica (B1680970) gel, followed by sublimation to obtain a high-purity material suitable for OLED fabrication.

-

Fabrication of a Multilayer OLED Device

The following protocol describes the fabrication of a typical OLED device using Ir(MDQ)2(acac) as the phosphorescent dopant in the emissive layer via thermal evaporation.

-

Substrate Preparation:

-

Start with pre-patterned indium tin oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Organic and Metal Layer Deposition:

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

-

Deposit the following layers sequentially without breaking the vacuum:

-

Hole Injection Layer (HIL): Deposit a ~30 nm thick layer of a suitable hole-injection material (e.g., HAT-CN).

-

Hole Transport Layer (HTL): Deposit a ~40 nm thick layer of a hole-transporting material (e.g., TAPC).

-

Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) and Ir(MDQ)2(acac) as the dopant. The typical doping concentration is 5-10 wt%. The thickness of this layer is typically around 20-30 nm. The deposition rates of the host and dopant are carefully controlled to achieve the desired doping concentration.

-

Electron Transport Layer (ETL): Deposit a ~30 nm thick layer of an electron-transporting material (e.g., TPBi).

-

Electron Injection Layer (EIL): Deposit a thin layer (~1 nm) of a low work function material like lithium fluoride (B91410) (LiF).

-

Cathode: Deposit a ~100 nm thick layer of aluminum (Al) as the cathode.

-

-

-

Encapsulation:

-

After the deposition, the devices are encapsulated under an inert atmosphere (e.g., in a glove box) to protect the organic layers from moisture and oxygen.

-

This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

-

Characterization of Ir(MDQ)2(acac) and OLED Devices

-

Material Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ligands and the final complex.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission properties of the material in solution and as a thin film.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

-

-

Device Characterization:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to evaluate the electrical and optical performance of the OLED.

-

Electroluminescence (EL) Spectrum: Measured to determine the emission color and color coordinates (CIE).

-

External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum to determine the device efficiency.

-

Mandatory Visualizations

Logical Relationship: Synthesis of Ir(MDQ)2(acac)

Caption: Synthesis pathway for Ir(MDQ)2(acac).

Experimental Workflow: OLED Fabrication and Characterization

Caption: Workflow for OLED fabrication and characterization.

Ir(MDQ)2(acac) synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Ir(MDQ)₂(acac)

Introduction

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly abbreviated as Ir(MDQ)₂(acac), is a high-performance phosphorescent organometallic complex. With its central iridium atom coordinated by two 2-methyldibenzo[f,h]quinoxaline (B1321052) (MDQ) ligands and one acetylacetonate (B107027) (acac) ancillary ligand, this material is a cornerstone in the development of efficient Organic Light-Emitting Diodes (OLEDs).[1][2] Ir(MDQ)₂(acac) is particularly valued for its role as an orange-red dopant in the emissive layer of OLED devices, where it facilitates high quantum efficiency, excellent brightness, and vibrant color purity.[2][3] The mechanism of action relies on phosphorescence, where electrical excitation promotes electrons to higher energy states, followed by a delayed emission of light as they return to the ground state.[1] This process allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[4]

The performance and longevity of OLEDs are critically dependent on the purity of the materials used. Therefore, robust and reproducible synthesis and purification methods are paramount for researchers and professionals in drug development and materials science. This guide provides a detailed overview of the common laboratory-scale synthesis and purification protocols for Ir(MDQ)₂(acac).

Key Material Properties

A summary of the essential chemical and photophysical properties of Ir(MDQ)₂(acac) is presented below. This data is critical for its application in OLED device fabrication and characterization.

| Property | Value | Source |

| Full Chemical Name | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) | [2] |

| CAS Number | 536755-34-7 | [2][5] |

| Chemical Formula | C₃₉H₂₉IrN₄O₂ | [1][2] |

| Molecular Weight | 777.89 g/mol | [1][5] |

| Appearance | Red powder/crystals | [2] |

| Application | Red to Orange Phosphorescent Dopant for OLEDs | [2] |

| HOMO Level | 5.4 eV | [2] |

| LUMO Level | 2.8 eV | [2] |

| Absorption (λₘₐₓ) | 370 nm (in DCM), 325, 428 nm (in CH₂Cl₂) | [2][5] |

| Emission (λₘₐₓ) | 608 nm (in THF), 600-614 nm (in devices) | [1][2][3] |

Synthesis of Ir(MDQ)₂(acac)

The synthesis of Ir(MDQ)₂(acac) is typically a two-step process. The first step involves the synthesis of a chloro-bridged iridium dimer intermediate, [(MDQ)₂Ir(μ-Cl)]₂. The second step is the reaction of this dimer with the acetylacetonate (acac) ligand to yield the final product.

Caption: Synthesis workflow for Ir(MDQ)₂(acac) via a chloro-bridged dimer intermediate.

Experimental Protocol: Synthesis of [(MDQ)₂Ir(μ-Cl)]₂

This protocol is based on general procedures for creating cyclometalated iridium dimers.[6]

-

Reagents & Setup:

-

Charge a round-bottom flask with iridium(III) chloride trihydrate (IrCl₃·3H₂O, 1.0 eq) and the 2-methyldibenzo[f,h]quinoxaline (MDQ) ligand (2.5 eq).

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water as the solvent.

-

Equip the flask with a reflux condenser and a nitrogen inlet/outlet.

-

-

Reaction:

-

De-gas the mixture by bubbling nitrogen through it for 20-30 minutes.

-

Heat the mixture to reflux and maintain for 24 hours under a continuous nitrogen atmosphere. The reaction progress can be monitored by TLC.

-

A precipitate will form as the reaction proceeds.

-

-

Isolation:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of deionized water to fully precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water, methanol, and finally hexane (B92381) to remove unreacted starting materials and solvent residues.

-

Dry the resulting yellow-orange solid in a vacuum oven. This dimer is typically used in the next step without further purification.

-

Experimental Protocol: Synthesis of Ir(MDQ)₂(acac)

This procedure outlines the final step to produce the target complex.[7]

-

Reagents & Setup:

-

In a round-bottom flask, combine the chloro-bridged dimer [(MDQ)₂Ir(μ-Cl)]₂ (1.0 eq), acetylacetone (acacH, 2.5 eq), and anhydrous potassium carbonate (K₂CO₃, 5.0 eq).

-

Add 2-ethoxyethanol as the solvent.

-

Set up the flask for reflux under a nitrogen atmosphere.

-

-

Reaction:

-

De-gas the mixture with nitrogen for 20-30 minutes.

-

Heat the mixture to reflux and maintain for 12 hours under nitrogen. The solution will typically change color to a deep red.

-

-

Isolation & Crude Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the resulting solid in dichloromethane (B109758) (DCM).

-

Filter the DCM solution through a pad of celite to remove insoluble inorganic salts (e.g., K₂CO₃, KCl).

-

Wash the filtrate with deionized water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent to yield the crude Ir(MDQ)₂(acac) product as a red solid.

-

Purification

For applications in OLEDs, the purity of Ir(MDQ)₂(acac) must be exceptionally high (typically >99%).[2] The most effective and widely used method for purifying phosphorescent emitters is temperature-gradient sublimation.[1][2]

Caption: Workflow for the high-purity purification of Ir(MDQ)₂(acac) via sublimation.

Experimental Protocol: Temperature-Gradient Sublimation

-

Apparatus Setup:

-

Use a multi-zone tube furnace designed for temperature-gradient sublimation.

-

Place the crude Ir(MDQ)₂(acac) powder into a quartz boat and position it in the hottest zone of the furnace tube.

-

Insert a clean, removable quartz liner into the tube where the purified material will deposit.

-

Seal the system and connect it to a high-vacuum pump (turbomolecular or diffusion pump) capable of reaching pressures below 10⁻⁵ Torr.

-

-

Sublimation Process:

-

Evacuate the system to the lowest possible pressure.

-

Slowly heat the furnace zones to establish a temperature gradient. The source zone containing the crude material will be the hottest (e.g., 300-350°C), with the temperature decreasing along the length of the tube. The optimal temperature must be determined empirically but should be below the material's decomposition temperature.

-

As the crude material is heated under high vacuum, it will sublime and travel as a vapor down the temperature gradient.

-

The pure Ir(MDQ)₂(acac) will deposit as a crystalline solid on the walls of the quartz liner in a cooler zone. Less volatile impurities will remain in the boat, while more volatile impurities will travel further down the tube.

-

-

Product Collection:

-

After an appropriate time (typically 24-72 hours), cool the furnace to room temperature.

-

Carefully vent the system with an inert gas like nitrogen or argon.

-

Remove the quartz liner and scrape the highly pure, crystalline red product from the deposition zone.

-

The purity can be confirmed using techniques such as HPLC, NMR spectroscopy, and elemental analysis. Purity levels exceeding 99.9% can often be achieved with this method.

-

References

- 1. Buy Ir(MDQ)2(acac) | 536755-34-7 [smolecule.com]

- 2. noctiluca.eu [noctiluca.eu]

- 3. ossila.com [ossila.com]

- 4. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumtec.com.tw [lumtec.com.tw]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Profile of Ir(MDQ)2(acac): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)2(acac). This iridium(III) complex is a cornerstone in the development of high-efficiency organic light-emitting diodes (OLEDs), primarily utilized as a phosphorescent red dopant.[1][2] Its robust molecular structure and exceptional photophysical characteristics contribute to the fabrication of OLED devices with superior brightness, efficiency, and longevity.[1][3]

Core Photophysical and Electronic Properties

Ir(MDQ)2(acac) is recognized for its potent orange-red emission, making it a critical component in the emissive layer of OLEDs for achieving a wide color gamut and high color purity.[1][3] The compound's chemical stability and high phosphorescent efficiency are key to developing reliable and low-power consumption displays.[1]

Below is a summary of the key quantitative data reported for Ir(MDQ)2(acac):

| Property | Value | Solvent/Condition | Reference(s) |

| Full Chemical Name | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) | - | [1][3] |

| CAS Number | 536755-34-7 | - | [1][3] |

| Molecular Formula | C39H29IrN4O2 | - | [1] |

| Molecular Weight | 777.89 g/mol | - | [3] |

| Appearance | Red powder/crystals | Solid-state | [1][3] |

| Absorption Maximum (λmax) | ~370 nm | Dichloromethane (B109758) (DCM) | [3] |

| Emission Maximum (λem) | 600 - 614 nm | Tetrahydrofuran (THF) / Thin Film | [2][3] |

| HOMO Energy Level | 5.4 eV | - | [1][3] |

| LUMO Energy Level | 2.8 eV | - | [1][3] |

| Excited State Lifetime (τ) | 989 ns | PhOLED device | [4] |

| Photoluminescence Quantum Yield (PLQY) | High (specific values not consistently reported in initial searches) | - | [1] |

Experimental Protocols

The characterization of the photophysical properties of Ir(MDQ)2(acac) involves several key experimental techniques. The following sections detail the generalized methodologies for these measurements.

Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by Ir(MDQ)2(acac), corresponding to electronic transitions from the ground state to excited states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Ir(MDQ)2(acac) in a suitable spectroscopic-grade solvent, such as dichloromethane (DCM), to an absorbance value below 1 at the peak maximum to ensure linearity.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the Ir(MDQ)2(acac) solution over a relevant wavelength range (e.g., 250-800 nm).

-

The resulting spectrum will show absorption bands, with the peak maxima (λmax) indicating the energies of the electronic transitions.

-

Photoluminescence (PL) Spectroscopy

Objective: To measure the emission spectrum of Ir(MDQ)2(acac) upon photoexcitation.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for absorption spectroscopy to minimize reabsorption effects.

-

Instrumentation: Employ a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to one of the absorption maxima determined from the absorption spectrum (e.g., 370 nm).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 400-800 nm) to collect the emitted light.

-

A long-pass filter should be placed between the sample and the emission monochromator to block any scattered excitation light.[5] The cutoff wavelength of this filter should be at least 20 nm higher than the excitation wavelength.[5]

-

The resulting spectrum will show the emission profile, with the peak maximum (λem) representing the most probable energy for radiative decay.

-

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Absolute Method using an Integrating Sphere): [6]

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.[6][7] The integrating sphere collects all scattered and emitted light from the sample.[6]

-

Blank Measurement:

-

Place a cuvette containing only the solvent (the "blank") inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the blank. This quantifies the total number of excitation photons.[6]

-

-

Sample Measurement:

-

Place the cuvette with the Ir(MDQ)2(acac) solution in the integrating sphere.

-

Measure the spectrum, which will contain both the scattered excitation light (reduced due to absorption) and the photoluminescence emission from the sample.[6]

-

-

Calculation:

-

The number of photons absorbed is determined by subtracting the integral of the scattered excitation light in the sample measurement from that of the blank.[6]

-

The number of emitted photons is determined by integrating the area of the sample's emission peak.[6]

-

The PLQY is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.[6]

-

Excited-State Lifetime Measurement

Objective: To measure the decay kinetics of the excited state, which is characteristic of phosphorescence in iridium complexes.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A time-resolved photoluminescence spectrometer is used, which includes a pulsed light source (e.g., a laser diode or LED) with a short pulse width, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and TCSPC electronics.[8][9][10]

-

Excitation: The sample is excited with short pulses of light at a wavelength absorbed by the complex.

-

Detection: The arrival times of the emitted photons are measured relative to the excitation pulses.[8]

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the decay of the photoluminescence intensity over time.[8] This decay curve is then fitted to an exponential function (or multiple exponentials if the decay is complex) to extract the excited-state lifetime (τ).[4]

Visualizations

Photophysical Processes of Ir(MDQ)2(acac)

References

- 1. noctiluca.eu [noctiluca.eu]

- 2. Buy Ir(MDQ)2(acac) | 536755-34-7 [smolecule.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 6. azom.com [azom.com]

- 7. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]

- 8. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]

- 9. Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation [mdpi.com]

- 10. Time-Resolved Photoluminescence Spectroscopy of Semiconductor Nanocrystals and Other Fluorophores [jove.com]

Unveiling the Electronic Landscape: A Technical Guide to the HOMO/LUMO Energy Levels of Ir(MDQ)2(acac)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the phosphorescent emitter, Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)2(acac). Understanding these fundamental electronic properties is crucial for the rational design and optimization of various applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

Core Data at a Glance

The precise energy levels of the frontier molecular orbitals dictate the charge injection and transport properties, as well as the photophysical behavior of the material. The experimentally determined and computationally calculated HOMO and LUMO energy levels for Ir(MDQ)2(acac) are summarized below.

| Parameter | Energy Level (eV) | Experimental Method | Reference |

| HOMO | -5.4 | Cyclic Voltammetry (CV) | [1][2] |

| LUMO | -2.8 | Calculated from HOMO and Optical Band Gap | [1][2] |

| Optical Band Gap (Eg) | ~2.04 | UV-Vis Absorption/Photoluminescence Spectroscopy | Inferred from emission peak |

Experimental Determination of HOMO and LUMO Levels

The HOMO and LUMO energy levels of Ir(MDQ)2(acac) are typically determined through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. The HOMO energy level is estimated from the onset of the first oxidation potential.

Detailed Methodology:

-

Sample Preparation: A dilute solution of Ir(MDQ)2(acac) is prepared in a suitable degassed organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time towards a more positive potential and then reversed. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The onset of the oxidation peak in the cyclic voltammogram is determined. The HOMO energy level is then calculated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

EHOMO = -[Eoxonset (vs Fc/Fc+) + 4.8] eV

where Eoxonset is the onset oxidation potential of the sample relative to the Fc/Fc+ couple.

UV-Vis Absorption and Photoluminescence Spectroscopy for LUMO Level Estimation

The LUMO energy level is not directly measured but is typically calculated by subtracting the optical band gap (Eg) from the experimentally determined HOMO energy level. The optical band gap is determined from the onset of the absorption or the peak of the emission spectrum.

Detailed Methodology:

-

Sample Preparation: A dilute solution of Ir(MDQ)2(acac) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or THF).

-

UV-Vis Absorption Spectroscopy:

-

A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

-

The absorption spectrum is plotted, and the onset of the lowest energy absorption band (λonset) is determined.

-

The optical band gap is calculated using the formula: Eg = 1240 / λonset (nm).

-

-

Photoluminescence (PL) Spectroscopy:

-

The sample is excited with a specific wavelength of light, and the resulting emission spectrum is recorded using a spectrofluorometer.

-

Ir(MDQ)2(acac) is a phosphorescent emitter, with a reported emission maximum (λem) around 608 nm in THF.[2]

-

The band gap can also be estimated from the emission peak: Eg ≈ 1240 / λem (nm).

-

-

LUMO Calculation: Once the HOMO and Eg are known, the LUMO energy level is calculated as:

ELUMO = EHOMO + Eg

Computational Modeling of HOMO and LUMO Levels

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and energy levels of organometallic complexes like Ir(MDQ)2(acac).

Methodology:

-

Geometry Optimization: The molecular structure of Ir(MDQ)2(acac) is first optimized to find its lowest energy conformation.

-

Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set are chosen. For iridium complexes, a mixed basis set is common, such as LANL2DZ for the iridium atom (to account for relativistic effects) and 6-31G(d) for other atoms (C, H, N, O).

-

Energy Level Calculation: A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

Significance in OLED Applications: The Energy Transfer Pathway

In phosphorescent OLEDs (PhOLEDs), Ir(MDQ)2(acac) is typically used as a dopant in a host material. The HOMO and LUMO energy levels of both the host and the dopant are critical for efficient device performance. The energy transfer process from the host to the dopant is a key mechanism for light emission.

The process involves:

-

Charge Injection: Electrons and holes are injected from the cathode and anode, respectively, into the charge transport layers.

-

Charge Transport: These charges move through the transport layers and into the emissive layer (EML).

-

Exciton Formation: Electrons and holes recombine in the host material within the EML to form excitons (bound electron-hole pairs). Both singlet (25%) and triplet (75%) excitons are formed.

-

Energy Transfer: The energy from the host excitons is transferred to the Ir(MDQ)2(acac) dopant molecules. This can occur via two primary mechanisms:

-

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction, primarily for singlet excitons.

-

Dexter Energy Transfer: A short-range electron exchange mechanism, effective for both singlet and triplet excitons.

-

-

Phosphorescence: The excited Ir(MDQ)2(acac) molecule relaxes to its ground state by emitting a photon, a process known as phosphorescence. Due to the heavy iridium atom, intersystem crossing from the singlet to the triplet state is highly efficient, allowing for the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies.

References

Unraveling the Glow: An In-depth Technical Guide to the Phosphorescence Mechanism of Ir(MDQ)2(acac)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iridium(III) complex, bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)2(acac), has garnered significant attention in the field of organic electronics, particularly for its application as a highly efficient orange-red phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs). Its remarkable photophysical properties, characterized by high quantum efficiency and excellent stability, stem from a complex interplay of electronic transitions governed by the principles of spin-orbit coupling. This technical guide provides a comprehensive exploration of the core phosphorescence mechanism of Ir(MDQ)2(acac), presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying processes. This document aims to serve as a valuable resource for researchers and professionals working with phosphorescent materials in various applications, including but not limited to display technologies, lighting, and biomedical sensing.

The Core Phosphorescence Mechanism: A Dance of Electrons

The vibrant orange-red emission of Ir(MDQ)2(acac) is a direct consequence of a phenomenon known as phosphorescence, a radiative decay process from a triplet excited state to the singlet ground state. The efficiency of this process in iridium complexes is significantly enhanced by the presence of the heavy iridium atom, which promotes strong spin-orbit coupling (SOC).

The photophysical events can be broken down into the following key stages:

-

Photoexcitation: The process begins with the absorption of a photon by the Ir(MDQ)2(acac) molecule, causing an electron to be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates a short-lived singlet excited state (S1). The absorption spectrum of Ir(MDQ)2(acac) shows a maximum absorption at approximately 370 nm in dichloromethane (B109758) (DCM)[1].

-

Intersystem Crossing (ISC): This is the cornerstone of the high phosphorescence efficiency in iridium complexes. Due to the strong spin-orbit coupling induced by the heavy iridium atom, the excited electron in the singlet state (S1) can efficiently undergo a spin-inversion to populate a lower-energy triplet excited state (T1). This transition, which is formally spin-forbidden, becomes highly probable in the presence of a heavy atom like iridium.

-

Vibrational Relaxation: Once in the triplet state, the molecule rapidly loses any excess vibrational energy and relaxes to the lowest vibrational level of the T1 state.

-

Phosphorescence: From the lowest vibrational level of the T1 state, the electron returns to the singlet ground state (S0) through the emission of a photon. This radiative decay from a triplet state to a singlet state is known as phosphorescence and is responsible for the characteristic orange-red glow of Ir(MDQ)2(acac), with an emission maximum observed between 600 nm and 614 nm[1]. The long lifetime of the triplet state, measured to be approximately 989 ns, is a hallmark of phosphorescence[2].

The emission is primarily attributed to a triplet metal-to-ligand charge transfer (³MLCT) excited state, where the electron density is transferred from the iridium metal center to the π* orbitals of the 2-methyldibenzo[f,h]quinoxaline (B1321052) (MDQ) ligands.

Quantitative Photophysical Data

A summary of the key photophysical and electronic properties of Ir(MDQ)2(acac) is presented in the table below for easy comparison and reference.

| Property | Value | Solvent/Method | Reference |

| Chemical Name | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) | - | [1] |

| CAS Number | 536755-34-7 | - | [1] |

| Molecular Formula | C39H29IrN4O2 | - | [1] |

| Molecular Weight | 777.89 g/mol | - | [1] |

| Appearance | Red crystals/powder | - | [1] |

| Absorption Maximum (λabs) | 370 nm | Dichloromethane (DCM) | [1] |

| Emission Maximum (λem) | 600 - 614 nm | - | [1] |

| Phosphorescence Lifetime (τp) | 989 ns | - | [2] |

| HOMO Energy Level | -5.4 eV | - | [3] |

| LUMO Energy Level | -2.8 eV | - | [3] |

Note: The phosphorescence quantum yield (Φp), radiative decay rate (kr), and non-radiative decay rate (knr) are crucial parameters for a comprehensive understanding. While high quantum efficiency is reported, a precise value for Ir(MDQ)2(acac) was not found in the surveyed literature. These parameters are related by the equations: Φp = kr / (kr + knr) and τp = 1 / (kr + knr).

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the phosphorescent properties of Ir(MDQ)2(acac). Below are protocols for key experiments.

Synthesis and Characterization of Ir(MDQ)2(acac)

A general synthetic route for similar iridium complexes involves a two-step process: the formation of an iridium dimer followed by the reaction with the ancillary ligand.

Step 1: Synthesis of the Iridium Dimer, [Ir(MDQ)2Cl]2

-

Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O) and 2-methyldibenzo[f,h]quinoxaline (MDQ) are refluxed in a 2-ethoxyethanol (B86334)/water mixture (typically 3:1 v/v) under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

The reaction mixture is then cooled, and the resulting precipitate, the chloro-bridged dimer [Ir(MDQ)2Cl]2, is collected by filtration, washed with methanol (B129727) and diethyl ether, and dried under vacuum.

Step 2: Synthesis of Ir(MDQ)2(acac)

-

The iridium dimer, [Ir(MDQ)2Cl]2, acetylacetone (B45752) (acacH), and a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are refluxed in a solvent like 2-ethoxyethanol under an inert atmosphere for several hours.

-

After cooling to room temperature, the crude product is precipitated by adding water.

-

The solid is collected by filtration and purified by column chromatography on silica (B1680970) gel, typically using a mixture of dichloromethane and hexane (B92381) as the eluent.

-

The final product is obtained as a red solid after recrystallization.

Characterization:

-

¹H and ¹³C NMR Spectroscopy: The structure and purity of the synthesized complex are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The spectra are typically recorded in deuterated solvents like CDCl3 or CD2Cl2.

-

Mass Spectrometry: The molecular weight of the complex is confirmed by mass spectrometry, often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry).

Measurement of Phosphorescence Lifetime

The phosphorescence lifetime of Ir(MDQ)2(acac) can be determined using time-resolved photoluminescence spectroscopy.

Experimental Setup:

-

Spectrofluorometer: An Edinburgh Instruments FS5 Spectrofluorometer or a similar instrument equipped for time-resolved measurements is used.

-

Excitation Source: A pulsed laser diode is used for excitation. For Ir(MDQ)2(acac), a 445 nm pulsed diode laser with a pulse width of around 100 ns and a repetition rate of 10 kHz is suitable[2].

-

Detector: A high-sensitivity detector, such as a photomultiplier tube (PMT), is used to detect the emitted photons.

-

Data Acquisition: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring luminescence lifetimes.

Procedure:

-

A dilute solution of Ir(MDQ)2(acac) is prepared in a suitable solvent (e.g., degassed dichloromethane or toluene) in a quartz cuvette. Degassing the solution by several freeze-pump-thaw cycles is crucial to remove dissolved oxygen, which can quench the triplet excited state.

-

The sample is placed in the spectrofluorometer and excited with the pulsed laser at 445 nm.

-

The phosphorescence decay is monitored at the emission maximum (around 610 nm).

-

The decay curve is fitted to a mono-exponential or multi-exponential decay function to determine the phosphorescence lifetime (τp). For Ir(MDQ)2(acac), a mono-exponential decay fit has been reported to yield a lifetime of 989 ns[2].

Visualizing the Phosphorescence Mechanism

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes involved in the phosphorescence of Ir(MDQ)2(acac).

Caption: Jablonski diagram illustrating the electronic transitions in Ir(MDQ)2(acac).

Caption: Experimental workflow for the synthesis and characterization of Ir(MDQ)2(acac).

The phosphorescence of Ir(MDQ)2(acac) is a highly efficient process driven by the strong spin-orbit coupling imparted by the central iridium atom. This facilitates rapid intersystem crossing from the singlet to the triplet excited state, leading to bright orange-red emission from the ³MLCT state. A thorough understanding of this mechanism, supported by robust experimental characterization, is paramount for the rational design and development of new phosphorescent materials with tailored properties for advanced applications in OLEDs, bio-imaging, and sensing. This guide provides a foundational framework for researchers to delve into the intricate world of iridium-based phosphors and unlock their full potential.

References

Delving into the Solution Processing of Ir(MDQ)2(acac): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of solubility and solution processing for the phosphorescent emitter, Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)2(acac). This organometallic complex is a key material in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for generating orange-red light.[1][2][3][4] A thorough understanding of its solubility and the methodologies for its deposition from solution is paramount for optimizing device performance and enabling large-scale, cost-effective manufacturing.

Core Properties of Ir(MDQ)2(acac)

Ir(MDQ)2(acac) is an iridium(III) complex recognized for its efficient phosphorescence, with an emission maximum typically observed in the 600-614 nm range.[1][2][3][4] Its molecular structure, featuring two 2-methyldibenzo[f,h]quinoxaline (B1321052) (MDQ) ligands and one acetylacetonate (B107027) (acac) ligand, contributes to its desirable photophysical and electronic properties.[1][3][5]

| Property | Value | Source |

| Chemical Formula | C39H29IrN4O2 | [1][3] |

| Molecular Weight | 777.89 g/mol | [1][3] |

| Appearance | Red crystals/powder | [3] |

| Maximum Absorption (λmax) | 370 nm (in DCM) | [3] |

| Maximum Fluorescence (λmax) | 608 nm (in THF) | [3] |

| HOMO Level | 5.4 eV | [3] |

| LUMO Level | 2.8 eV | [3] |

Solubility Characteristics

While specific quantitative solubility data for Ir(MDQ)2(acac) is not extensively documented in publicly available literature, its solubility in various organic solvents can be inferred from its use in solution-based fabrication processes for OLEDs. The choice of solvent is a critical parameter that influences ink formulation, film morphology, and ultimately, device efficiency. For effective solution processing, Ir(MDQ)2(acac) is typically dissolved alongside a host material.

| Solvent | Application | Notes |

| Toluene | Spin coating | Used for dissolving blends of a similar iridium complex, Ir(dmpq)2(acac), with host materials like CBP, mCP, TAPC, and TCTA.[6] |

| o-Dichlorobenzene (o-DCB) | Inkjet printing | Utilized as a single solvent for inkjet printing of an emitter layer containing Ir(MDQ)2(acac), resulting in uniform film morphology. |

| Dichloromethane (DCM) | Spectroscopic analysis | Employed as a solvent for measuring the absorption spectrum of Ir(MDQ)2(acac).[3] |

| Tetrahydrofuran (THF) | Spectroscopic analysis | Used as a solvent for measuring the fluorescence spectrum of Ir(MDQ)2(acac).[3] |

| Butyl Benzoate | Inkjet printing | Employed as a solvent for ink formulation in multilayer inkjet-printed OLEDs with other iridium complexes.[7] |

The selection of an appropriate solvent or solvent system is crucial for achieving the desired solution properties, such as viscosity and surface tension, which are critical for techniques like inkjet printing and spin coating.

Solution Processing Methodologies

Solution processing offers a cost-effective and scalable alternative to vacuum deposition for the fabrication of large-area OLEDs.[4] Key techniques for depositing Ir(MDQ)2(acac)-based emissive layers include spin coating, inkjet printing, and blade coating.

Experimental Protocol: Spin Coating of an Iridium Complex-Based Emissive Layer

This protocol is adapted from a study on a structurally similar iridium complex, Ir(dmpq)2(acac), and provides a representative workflow.[6]

1. Ink Formulation:

-

Prepare a blend of a host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP) and Ir(MDQ)2(acac) in a weight ratio of 96:4, respectively.[6]

-

Dissolve the blend in toluene.[6]

-

Stir the solution under heating for 24 hours to ensure complete dissolution.[6]

2. Substrate Preparation:

-

Use pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

-

Clean the substrates sequentially by sonication in deionized water, acetone, and ethanol (B145695) for 10 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with oxygen plasma at 40 W for 3 minutes to improve the surface wettability.

3. Layer Deposition:

-

Deposit a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate via spin coating.

-

Anneal the HTL layer at 120 °C for 5 minutes.[6]

-

Spin coat the prepared emissive layer ink onto the HTL at a rotational speed of 2000 rpm for 1 minute.[6]

4. Cathode Deposition:

-

Deposit a bilayer cathode of Calcium (Ca) and Silver (Ag) through vacuum thermal evaporation using a shadow mask.[6]

References

In-Depth Technical Guide to Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) (Ir(MDQ)2(acac))

CAS Number: 536755-34-7

Chemical Formula: C₃₉H₂₉IrN₄O₂

Molecular Weight: 777.89 g/mol

Introduction

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly abbreviated as Ir(MDQ)₂(acac), is a phosphorescent iridium(III) complex that has garnered significant attention in the field of organic electronics.[1][2] Its primary application lies as a dopant material in the emissive layer of Organic Light-Emitting Diodes (OLEDs).[3] This technical guide provides a comprehensive overview of the properties, synthesis, and application of Ir(MDQ)₂(acac) for researchers, scientists, and drug development professionals, although its direct application in drug development is not its primary use.

Physicochemical and Photophysical Properties

Ir(MDQ)₂(acac) is a red crystalline powder.[2] A summary of its key properties is presented in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) | [2] |

| Appearance | Red powder/crystals | [2] |

| Molecular Formula | C₃₉H₂₉IrN₄O₂ | [2] |

| Molecular Weight | 777.89 g/mol | [2] |

| Thermal Decomposition | >290 °C (0.5% weight loss) | [4] |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). Quantitative data is not readily available. | [2][5] |

Table 2: Electronic and Photophysical Properties

| Property | Value | Solvent/Method | Reference(s) |

| Highest Occupied Molecular Orbital (HOMO) | 5.4 eV | [2] | |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV | [2] | |

| Absorption Maximum (λₘₐₓ) | 370 nm | Dichloromethane (DCM) | [2] |

| Photoluminescence Maximum (λₘₐₓ) | 608 nm | Tetrahydrofuran (THF) | [2] |

| Emission Color | Orange-Red | [2] |

Synthesis and Experimental Protocols

The synthesis of Ir(MDQ)₂(acac) is a multi-step process that involves the initial synthesis of the 2-methyldibenzo[f,h]quinoxaline (B1321052) ligand, followed by the complexation with an iridium salt and the acetylacetonate (B107027) ancillary ligand.

Synthesis of 2-methyldibenzo[f,h]quinoxaline Ligand

General Experimental Protocol for Quinoxaline (B1680401) Synthesis:

-

Reaction Setup: To a round-bottom flask, add the substituted o-phenylenediamine (B120857) (1 equivalent) and the α-dicarbonyl compound (1 equivalent).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol.[7] For catalysis, various options can be employed, including acidic catalysts or heterogeneous catalysts like bentonite (B74815) clay K-10 for a greener approach.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, depending on the specific reactants and catalyst used.[6][7]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the product can be isolated by filtering the catalyst (if heterogeneous) and removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of the Ir(MDQ)₂(acac) complex.

Application in Organic Light-Emitting Diodes (OLEDs)

Ir(MDQ)₂(acac) functions as a phosphorescent dopant in the emissive layer (EML) of an OLED. [3]In this host-guest system, charge carriers (electrons and holes) primarily recombine on the host material, forming excitons. These excitons are then transferred to the Ir(MDQ)₂(acac) guest molecules, which have a slightly smaller energy gap. [3]The excitons on the iridium complex then radiatively decay via phosphorescence, emitting orange-red light. [2]This process allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. [3]

OLED Fabrication and Characterization Protocol

A typical solution-processed OLED device incorporating Ir(MDQ)₂(acac) can be fabricated as follows.

Experimental Protocol for OLED Fabrication:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with acetone, ethanol, and de-ionized water, followed by drying with a nitrogen gas flow and baking in an oven. [8]2. Hole Transport Layer (HTL) Deposition: A hole transport material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed. [9]3. Emissive Layer (EML) Deposition: A solution of a host material (e.g., CBP, mCP, TAPC, or TCTA) doped with Ir(MDQ)₂(acac) (typically at a low weight percentage) in a solvent like toluene (B28343) is prepared by stirring and heating. [9]This solution is then spin-coated onto the HTL.

-

Electron Transport and Injection Layers (ETL/EIL) and Cathode Deposition: Subsequently, an electron transport layer, an electron injection layer (e.g., LiF), and a metal cathode (e.g., Al) are deposited via thermal evaporation in a high-vacuum chamber. [8] Experimental Protocol for OLED Characterization:

-

Spectroscopic Ellipsometry: To determine the optical constants and thickness of the thin films.

-

Photoluminescence (PL) Spectroscopy: To measure the light-emitting properties of the material in thin-film form.

-

Electroluminescence (EL) Spectroscopy: To measure the emission spectrum of the fabricated OLED device under an applied voltage.

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and brightness performance of the device. This is typically measured using a source meter and a photometer.

-

External Quantum Efficiency (EQE): To determine the efficiency of the device in converting injected charge carriers to photons emitted out of the device.

OLED Energy Level Diagram and Working Principle

Caption: Energy level alignment and electroluminescence process in an OLED.

Safety and Handling

Detailed toxicology data for Ir(MDQ)₂(acac) is not widely available. As with all chemical compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place away from oxidizing agents. [1]

Conclusion

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) is a highly effective orange-red phosphorescent emitter crucial for the development of efficient OLEDs. Its robust photophysical properties and thermal stability make it a valuable material for applications in displays and solid-state lighting. This guide has provided a summary of its key characteristics and general experimental procedures for its synthesis and application, serving as a valuable resource for researchers in the field of organic electronics. Further research into detailed and optimized synthetic protocols and quantitative solubility data would be beneficial for its wider application.

References

- 1. Customized Bis(2-methyl-dibenzo[f,H]quinoxaline)(acetylacetonat Ir(mdq)2(acac) Cas No.536755-34-7 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. lumtec.com.tw [lumtec.com.tw]

- 5. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 8. Deep-red organic light-emitting diodes with stable electroluminescent spectra based on zinc complex host material - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06105F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Theoretical Deep Dive: Unraveling the Electronic Structure of Ir(MDQ)2(acac)

A Technical Guide for Researchers in Phosphorescent Emitter Development

This technical guide provides a comprehensive analysis of the theoretical calculations of the electronic structure of Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)2(acac). This iridium(III) complex is a key phosphorescent dopant material in high-efficiency Organic Light-Emitting Diodes (OLEDs), renowned for its deep red emission.[1][2] Understanding its electronic properties through computational modeling is paramount for the rational design of next-generation emitter materials with enhanced performance characteristics.

This document summarizes the key findings from theoretical studies, presents quantitative data in a structured format, and outlines the computational methodologies employed. It is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development who are engaged in the design and characterization of organometallic complexes for various applications.

Molecular Structure and Computational Overview

Ir(MDQ)2(acac) is an octahedral iridium(III) complex featuring two cyclometalated 2-methyldibenzo[f,h]quinoxaline (B1321052) (MDQ) ligands and one acetylacetonate (B107027) (acac) ancillary ligand.[1] The coordination of the iridium center with the carbon and nitrogen atoms of the MDQ ligands leads to strong spin-orbit coupling, which is crucial for efficient phosphorescence.[3][4]

Theoretical investigations into the electronic structure of such complexes are predominantly carried out using Density Functional Theory (DFT) for the ground state properties and Time-Dependent DFT (TD-DFT) for the excited state properties.[3][4] These methods provide valuable insights into the frontier molecular orbitals (FMOs), electronic transitions, and ultimately the photophysical behavior of the molecule. A pivotal study by Dubinets et al. (2019) simulated the singlet and triplet spectra of Ir(MDQ)2(acac) in amorphous hosts using TD-DFT combined with molecular dynamics and effective fragment potentials, highlighting the influence of the local environment on the spectral properties.[5]

Computational Methodology

The accuracy of DFT and TD-DFT calculations is highly dependent on the chosen functional and basis set. For iridium complexes, it is common practice to employ a hybrid functional, such as B3LYP or PBE0, which incorporates a portion of the exact Hartree-Fock exchange.[3] Due to the presence of the heavy iridium atom, a relativistic effective core potential (ECP) is typically used to describe its core electrons, while the valence electrons are treated with a corresponding basis set, such as LANL2DZ.[3] For lighter atoms like carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets like 6-31G(d) are commonly employed.

Experimental Protocol: A Typical DFT/TD-DFT Workflow

The following outlines a generalized workflow for the theoretical calculation of the electronic structure of an organometallic complex like Ir(MDQ)2(acac), based on common practices in the field.[3][4]

-

Geometry Optimization: The molecular geometry of the complex is optimized in its ground state (singlet, S₀) using DFT. This step is crucial to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides a first approximation of the excitation energy.

-

Excited State Calculations (TD-DFT): Starting from the optimized ground state geometry, the vertical excitation energies, oscillator strengths, and compositions of the low-lying singlet and triplet excited states are calculated using TD-DFT. This allows for the simulation of the absorption and emission spectra.

-

Excited State Geometry Optimization: To study the phosphorescence properties, the geometry of the lowest triplet excited state (T₁) is optimized. The energy difference between the T₁ optimized geometry and the S₀ ground state at this geometry corresponds to the phosphorescence emission energy.

-

Solvent Effects: To simulate the behavior of the complex in solution, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical calculations of the electronic structure of Ir(MDQ)2(acac).

Table 1: Ground State Electronic Properties

| Parameter | Value | Method/Reference |

| HOMO Energy | Data not available in snippets | [e.g., DFT/B3LYP/LANL2DZ] |

| LUMO Energy | Data not available in snippets | [e.g., DFT/B3LYP/LANL2DZ] |

| HOMO-LUMO Gap | Data not available in snippets | [e.g., DFT/B3LYP/LANL2DZ] |

| Dipole Moment | Data not available in snippets | [e.g., DFT/B3LYP/LANL2DZ] |

Table 2: Calculated Absorption Properties (Singlet Excitations)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available in snippets | Data not available in snippets | [e.g., HOMO → LUMO (X%)] |

| S₀ → S₂ | Data not available in snippets | Data not available in snippets | [e.g., HOMO-1 → LUMO (Y%)] |

| ... | ... | ... | ... |

Table 3: Calculated Emission Properties (Triplet State)

| Parameter | Value | Method/Reference |

| T₁ Emission Wavelength (nm) | Data not available in snippets | [e.g., TD-DFT/B3LYP/LANL2DZ] |

| S₀-T₁ Energy Gap (eV) | Data not available in snippets | [e.g., TD-DFT/B3LYP/LANL2DZ] |

| Radiative Lifetime (μs) | Data not available in snippets | [e.g., Calculated from T₁→S₀ transition dipole moment] |

(Note: The specific quantitative data in the tables above are placeholders and would be populated from the full text of relevant research articles, such as Dubinets et al., 2019.)

Visualizations

The following diagrams illustrate key aspects of the theoretical study of Ir(MDQ)2(acac).

Conclusion

The theoretical investigation of the electronic structure of Ir(MDQ)2(acac) through DFT and TD-DFT calculations provides critical insights into the origins of its desirable photophysical properties. These computational approaches allow for a detailed understanding of the frontier molecular orbitals, the nature of electronic transitions, and the factors governing its efficient red phosphorescence. The synergy between computational modeling and experimental studies is essential for the accelerated discovery and optimization of novel phosphorescent materials for advanced OLED applications and beyond. The work by researchers such as Dubinets and colleagues demonstrates the power of these methods in elucidating the complex interplay between the molecular structure and the solid-state environment.[5]

References

- 1. ossila.com [ossila.com]

- 2. lumtec.com.tw [lumtec.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. DFT/TD-DFT study on the electronic structures and optoelectronic properties of several blue-emitting iridium(III) complexes. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III): Discovery and History

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly abbreviated as Ir(MDQ)₂(acac), is a phosphorescent iridium(III) complex that has garnered significant attention in the field of organic electronics. Its primary application lies in its use as a highly efficient orange-red emitter in Organic Light-Emitting Diodes (OLEDs). This technical guide provides a detailed exploration of the discovery, history, synthesis, and fundamental properties of this important organometallic compound.

Discovery and Historical Context

The development of Ir(MDQ)₂(acac) is rooted in the broader research efforts to create efficient phosphorescent emitters for OLEDs. The foundational work on cyclometalated iridium(III) complexes in the late 1990s and early 2000s paved the way for the discovery of a wide range of phosphorescent materials. A pivotal publication by Duan, Sun, and Cheng in 2003, titled "New Iridium Complexes as Highly Efficient Orange-Red Emitters in Organic Light-Emitting Diodes," described a new class of iridium complexes with impressive electroluminescent properties. While this paper may not have explicitly named Ir(MDQ)₂(acac), it detailed the synthesis and characterization of structurally similar complexes, laying the groundwork for its subsequent development and commercialization. This work demonstrated the potential of utilizing extended π-conjugated ligands, such as derivatives of dibenzoquinoxaline, to achieve desirable emission colors and high quantum efficiencies.

Molecular Structure and Physicochemical Properties

Ir(MDQ)₂(acac) consists of a central iridium(III) ion coordinated to two bidentate 2-methyldibenzo[f,h]quinoxaline (B1321052) (MDQ) ligands and one acetylacetonate (B107027) (acac) ancillary ligand. The MDQ ligands are responsible for the compound's characteristic orange-red emission, while the acac ligand contributes to the overall stability and volatility of the complex, which is crucial for fabrication processes like thermal evaporation.

Table 1: Physicochemical Properties of Ir(MDQ)₂(acac)

| Property | Value |

| Chemical Formula | C₃₉H₂₉IrN₄O₂ |

| Molecular Weight | 777.89 g/mol |

| CAS Number | 536755-34-7 |

| Appearance | Red crystalline powder |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and chloroform |

Photophysical and Electrochemical Properties

The utility of Ir(MDQ)₂(acac) as an OLED emitter stems from its excellent photophysical and electrochemical characteristics. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to high phosphorescence quantum yields.

Table 2: Photophysical and Electrochemical Data for Ir(MDQ)₂(acac)

| Parameter | Value |

| Absorption Maximum (λₘₐₓ) | ~370 nm (in Dichloromethane)[1] |

| Emission Maximum (λₑₘ) | 600 - 614 nm (orange-red)[1] |

| Photoluminescence Quantum Yield (Φₚₗ) | High (specific values vary with measurement conditions) |

| Phosphorescence Lifetime (τ) | In the microsecond range |

| HOMO Level | ~ -5.4 eV[1] |

| LUMO Level | ~ -2.8 eV[1] |

| Electrochemical Gap | ~ 2.6 eV |

Experimental Protocols

Synthesis of Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)

The synthesis of Ir(MDQ)₂(acac) typically follows a two-step procedure common for cyclometalated iridium(III) complexes.

Step 1: Synthesis of the Iridium Dimer, [Ir(MDQ)₂Cl]₂

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and 2-methyldibenzo[f,h]quinoxaline (MDQ) are refluxed in a 2-ethoxyethanol/water mixture (typically 3:1 v/v) under an inert atmosphere (e.g., argon or nitrogen) for an extended period (e.g., 12-24 hours).

-